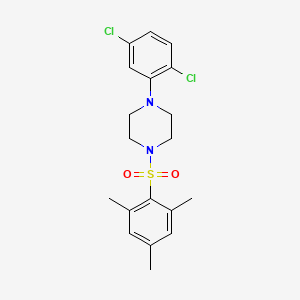

1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

CAS No.: 682762-46-5

Cat. No.: VC11791986

Molecular Formula: C19H22Cl2N2O2S

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682762-46-5 |

|---|---|

| Molecular Formula | C19H22Cl2N2O2S |

| Molecular Weight | 413.4 g/mol |

| IUPAC Name | 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3 |

| Standard InChI Key | UBIBXHZHRZXGPL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a 2,4,6-trimethylbenzenesulfonyl moiety. This configuration introduces significant steric bulk and electronic modulation, influencing both physicochemical properties and target interactions .

Molecular Formula and Weight

Key Functional Groups

-

Piperazine ring: Serves as a flexible scaffold for substitutions.

-

2,5-Dichlorophenyl group: Enhances lipophilicity and potential halogen bonding.

-

2,4,6-Trimethylbenzenesulfonyl group: Contributes to steric hindrance and sulfonamide-mediated target engagement .

Spectroscopic and Computational Data

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 5.2 | PubChem computed |

| Hydrogen Bond Acceptors | 4 | PubChem descriptor |

| Rotatable Bonds | 6 | Cactvs 3.4.8.18 |

| Topological Polar SA | 76.5 Ų | PubChem |

The high XLogP3 value suggests strong lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

Synthesis and Optimization Strategies

Core Reaction Pathways

The synthesis of piperazine sulfonamides typically involves:

-

N-Alkylation: Introducing the dichlorophenyl group via nucleophilic substitution.

-

Sulfonylation: Attaching the trimethylbenzenesulfonyl moiety using sulfonyl chlorides .

Patent-Derived Protocol (Adapted from CN102807536A)

A modified procedure for analogous piperazine hydrochlorides involves:

-

Cyclization: 2,5-Dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride at 120–220°C.

-

Workup: Protonic solvents (e.g., ethanol/water mixtures) precipitate the crude product.

-

Purification: Recrystallization achieves >99.5% purity (HPLC) .

Key Parameters:

Pharmacological Profiling

| Compound | () | Target Enzyme | Selectivity Ratio (Parasite/Human) |

|---|---|---|---|

| Piperazine analog 42 | 0.14 | T. brucei NMT | 18:1 |

| Piperidine analog 47 | 0.03 | T. brucei NMT | 6:1 |

| Sulfonamide 63 | 0.002 | T. brucei NMT | 1.5:1 |

Data adapted from trypanocidal N-myristoyltransferase (NMT) inhibitors . The benzenesulfonyl group in 63 enhances potency but reduces selectivity, suggesting a trade-off for the target compound .

Structure-Activity Relationships (SAR)

-

Piperazine vs. Piperidine: Piperidine analogs show 4–5× higher potency due to increased basicity (p ~9.6 vs. 7.9) .

-

Sulfonamide Substitution: 2,4,6-Trimethyl groups improve target binding but may increase metabolic lability.

-

Chlorophenyl Position: 2,5-Dichloro substitution optimizes hydrophobic interactions compared to 2,3 or 2,4 patterns .

Computational and ADMET Predictions

Physicochemical Profiling

| Parameter | Value | Implication |

|---|---|---|

| Water Solubility | 0.01 mg/mL (predicted) | Low, may require formulation |

| Caco-2 Permeability | 8.7 × 10 cm/s | Moderate intestinal absorption |

| PPB | 92% | High plasma protein binding |

Derived from PubChem CID 121094 analogs and ACD/Labs software .

Metabolic Fate

-

Primary Pathways: CYP3A4-mediated oxidation of the piperazine ring.

-

Potential Metabolites: N-Dealkylated products and sulfonamide hydrolysis derivatives.

Industrial and Therapeutic Applications

Antiparasitic Development

The compound’s structural similarity to DDD85646 (a clinical-stage trypanocide) suggests potential against:

Central Nervous System (CNS) Targets

Piperazine sulfonamides are investigated for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume